molecular formula C19H14FN3OS B11765656 4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765656
M. Wt: 351.4 g/mol
InChI Key: BNDCBQAWLIDJBD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Attachment of the Naphthalen-1-yloxy Methyl Group: This step involves the reaction of the triazole intermediate with naphthalen-1-ol in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The fluorophenyl and naphthalen-1-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and potassium carbonate are employed in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-naphthalen-1-yl-urea: This compound shares structural similarities but differs in its functional groups.

    (4-Fluorophenyl)-naphthalen-1-yl-amine: Another similar compound with different functional groups.

Uniqueness

4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is a key feature that differentiates it from other similar compounds.

Properties

Molecular Formula

C19H14FN3OS

Molecular Weight

351.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H14FN3OS/c20-14-8-10-15(11-9-14)23-18(21-22-19(23)25)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,25)

InChI Key

BNDCBQAWLIDJBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NNC(=S)N3C4=CC=C(C=C4)F

Origin of Product

United States

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